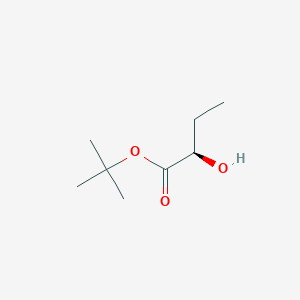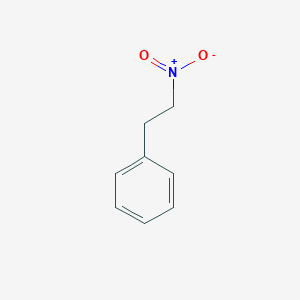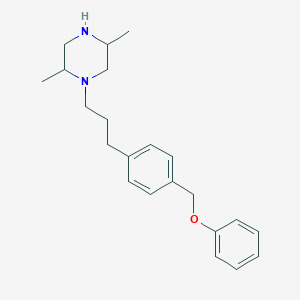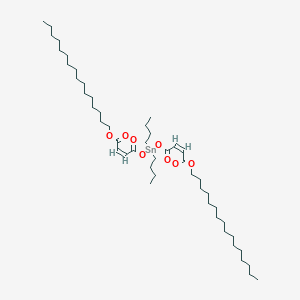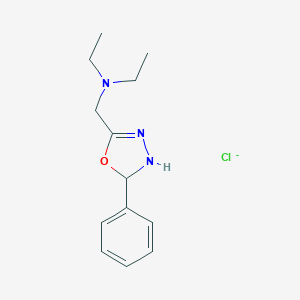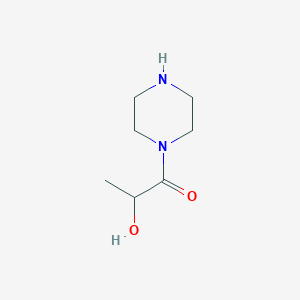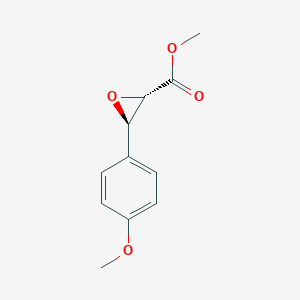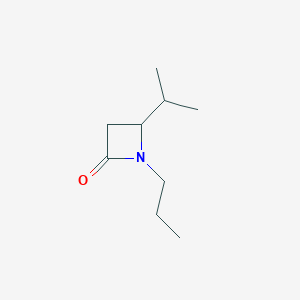
4-Propan-2-yl-1-propylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propan-2-yl-1-propylazetidin-2-one, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IPPA is a cyclic amide that belongs to the class of azetidinones, which are known for their diverse biological activities. The unique structure of IPPA makes it a promising candidate for the development of new drugs for various diseases.
Mechanism Of Action
The exact mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. 4-Propan-2-yl-1-propylazetidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Propan-2-yl-1-propylazetidin-2-one has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. By inhibiting the activity of these enzymes, 4-Propan-2-yl-1-propylazetidin-2-one may help to reduce inflammation and promote cell survival.
Biochemical And Physiological Effects
4-Propan-2-yl-1-propylazetidin-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-Propan-2-yl-1-propylazetidin-2-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 4-Propan-2-yl-1-propylazetidin-2-one has been found to protect neurons from oxidative stress and promote neurogenesis, or the growth of new neurons.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Propan-2-yl-1-propylazetidin-2-one for lab experiments is its diverse range of biological activities. 4-Propan-2-yl-1-propylazetidin-2-one has been shown to have anti-inflammatory, analgesic, anti-tumor, and neuroprotective effects, making it a useful tool for studying various diseases. Another advantage of 4-Propan-2-yl-1-propylazetidin-2-one is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of 4-Propan-2-yl-1-propylazetidin-2-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-Propan-2-yl-1-propylazetidin-2-one. One area of interest is the development of new drugs based on the structure of 4-Propan-2-yl-1-propylazetidin-2-one. Researchers are currently exploring the potential of 4-Propan-2-yl-1-propylazetidin-2-one derivatives as anti-cancer agents, anti-viral agents, and neuroprotective agents. Another area of interest is the elucidation of the exact mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one. Further studies are needed to fully understand how 4-Propan-2-yl-1-propylazetidin-2-one works at the molecular level. Finally, researchers are also interested in exploring the potential of 4-Propan-2-yl-1-propylazetidin-2-one for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion
In conclusion, 4-Propan-2-yl-1-propylazetidin-2-one is a promising compound that has a wide range of potential applications in the field of medicine. Its unique structure and diverse biological activities make it a useful tool for studying various diseases. While further research is needed to fully understand the mechanism of action of 4-Propan-2-yl-1-propylazetidin-2-one and its potential applications, the current evidence suggests that 4-Propan-2-yl-1-propylazetidin-2-one has significant therapeutic potential.
Synthesis Methods
4-Propan-2-yl-1-propylazetidin-2-one can be synthesized using various methods, including the reaction of 3-chloro-2,2-dimethylpropionic acid with 1-propylamine followed by cyclization. Another method involves the reaction of 3-chloro-2,2-dimethylpropionic acid with 1-propylamine and triethylamine in the presence of a catalyst. The yield of 4-Propan-2-yl-1-propylazetidin-2-one using these methods is typically around 60-70%.
Scientific Research Applications
4-Propan-2-yl-1-propylazetidin-2-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 4-Propan-2-yl-1-propylazetidin-2-one has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-Propan-2-yl-1-propylazetidin-2-one has been shown to have anti-viral activity against several viruses, including HIV and hepatitis C virus.
properties
CAS RN |
103776-28-9 |
|---|---|
Product Name |
4-Propan-2-yl-1-propylazetidin-2-one |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-propan-2-yl-1-propylazetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-4-5-10-8(7(2)3)6-9(10)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
ZSZYQOXDRUSBNV-UHFFFAOYSA-N |
SMILES |
CCCN1C(CC1=O)C(C)C |
Canonical SMILES |
CCCN1C(CC1=O)C(C)C |
synonyms |
2-Azetidinone,4-(1-methylethyl)-1-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



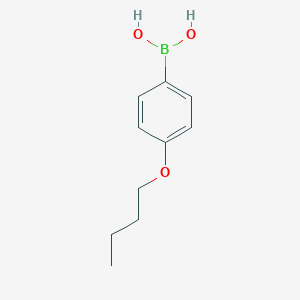
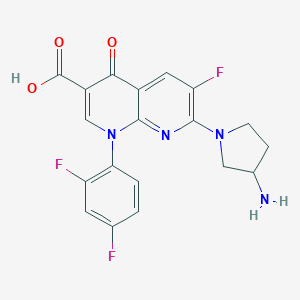
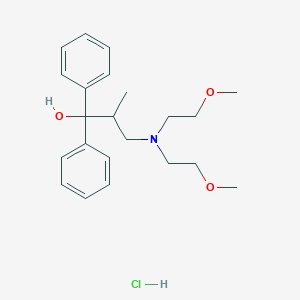
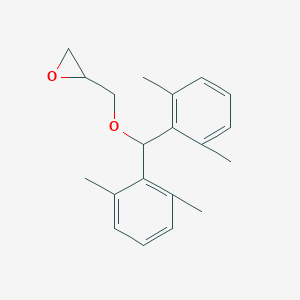
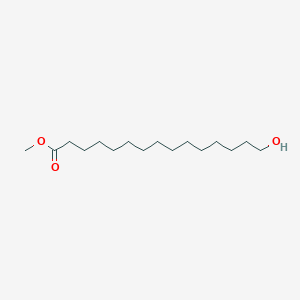
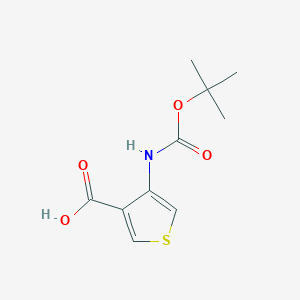
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
